molecular formula C14H14O5 B12586286 2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]- CAS No. 649559-22-8

2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]-

Cat. No.: B12586286
CAS No.: 649559-22-8
M. Wt: 262.26 g/mol
InChI Key: IGAMXJFDXOPGSX-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of a benzopyran core structure with an acetyloxypropoxy substituent at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]- typically involves the reaction of 2H-1-benzopyran-2-one with 3-(acetyloxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

  • 2H-1-Benzopyran-2-one, 7-methoxy-
  • 2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadienyl)oxy]-, (E)-
  • Umbelliferone (7-Hydroxy-2H-1-benzopyran-2-one)

Comparison: Compared to similar compounds, 2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]- is unique due to its specific acetyloxypropoxy substituent. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications. For instance, the presence of the acetyloxy group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

649559-22-8

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

3-(2-oxochromen-7-yl)oxypropyl acetate

InChI

InChI=1S/C14H14O5/c1-10(15)17-7-2-8-18-12-5-3-11-4-6-14(16)19-13(11)9-12/h3-6,9H,2,7-8H2,1H3

InChI Key

IGAMXJFDXOPGSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCOC1=CC2=C(C=C1)C=CC(=O)O2

Origin of Product

United States

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